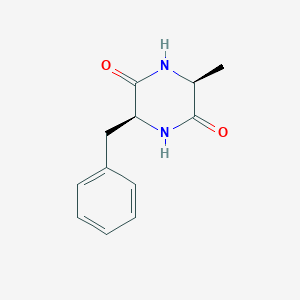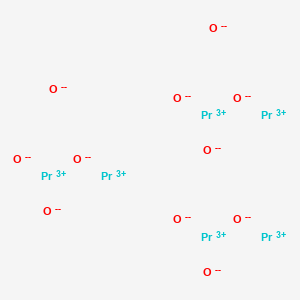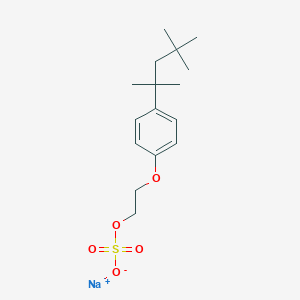![molecular formula C8H9N3 B082755 5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine CAS No. 14623-26-8](/img/structure/B82755.png)
5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyrimidine ring. It has gained significant attention in the fields of medicinal chemistry and material science due to its unique structural features and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a method reported involves the use of 2-cyano-3-(1,3-dioxolane) ethyl propionate, which is dissolved in ethanol and reacted with alkali and formamidine acetate at reflux temperature. The reaction mixture is then treated with hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. One such method includes the use of Cu-catalyzed coupling reactions, which are known for their efficiency and cost-effectiveness. These methods often involve the use of starting materials such as 5-bromo-2,4-dichloropyrimidine and cyclopentylamine .
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyrrolopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases or catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the pyrimidine ring .
Scientific Research Applications
5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-1H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit p21-activated kinase 4 (PAK4), which is involved in various cellular processes such as cell growth and apoptosis. The compound binds to the active site of PAK4, thereby inhibiting its activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: This parent compound shares the same core structure but lacks the methyl groups at positions 5 and 6.
Pyrido[2,3-d]pyrimidine: Similar in structure but contains a nitrogen atom in place of one of the carbon atoms in the pyrrole ring.
Uniqueness
5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of methyl groups at positions 5 and 6, which can influence its chemical reactivity and biological activity. These modifications can enhance its binding affinity to specific targets and improve its pharmacokinetic properties .
Properties
CAS No. |
14623-26-8 |
|---|---|
Molecular Formula |
C8H9N3 |
Molecular Weight |
147.18 g/mol |
IUPAC Name |
5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C8H9N3/c1-5-6(2)11-8-7(5)3-9-4-10-8/h3-4H,1-2H3,(H,9,10,11) |
InChI Key |
BRNRTVRFCFLGHR-UHFFFAOYSA-N |
SMILES |
CC1=C(NC2=NC=NC=C12)C |
Canonical SMILES |
CC1=C(NC2=NC=NC=C12)C |
Synonyms |
7H-Pyrrolo[2,3-d]pyrimidine, 5,6-dimethyl- (8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















